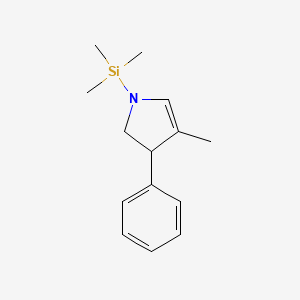
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a methyl group at the 4-position, a phenyl group at the 3-position, and a trimethylsilyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3-phenyl-2,3-dihydro-1H-pyrrole and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the starting materials.
Catalyst: A base, such as triethylamine, is added to facilitate the reaction.
Procedure: The trimethylsilyl chloride is slowly added to the solution of 4-methyl-3-phenyl-2,3-dihydro-1H-pyrrole in THF, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce dihydropyrrole derivatives.
Applications De Recherche Scientifique
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrrole derivatives.
Biology: In biological research, the compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. The phenyl and methyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-phenyl-2,3-dihydro-1H-pyrrole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
3-Phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.
4-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole: Lacks the phenyl group, leading to different aromatic interactions.
Uniqueness
The presence of the trimethylsilyl group in 4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole imparts unique chemical properties, such as increased stability and lipophilicity. This makes the compound particularly valuable in synthetic chemistry and drug design.
Propriétés
Numéro CAS |
137837-99-1 |
|---|---|
Formule moléculaire |
C14H21NSi |
Poids moléculaire |
231.41 g/mol |
Nom IUPAC |
trimethyl-(4-methyl-3-phenyl-2,3-dihydropyrrol-1-yl)silane |
InChI |
InChI=1S/C14H21NSi/c1-12-10-15(16(2,3)4)11-14(12)13-8-6-5-7-9-13/h5-10,14H,11H2,1-4H3 |
Clé InChI |
ZEKFLKHJRVBPIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(CC1C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)
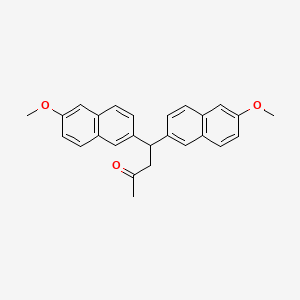

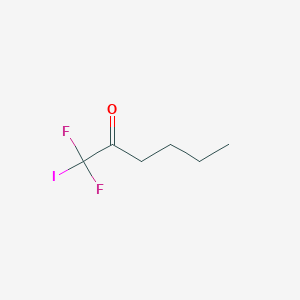
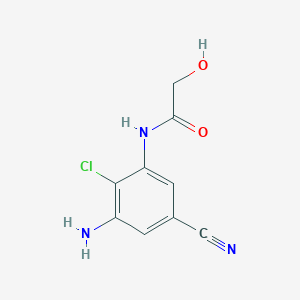
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
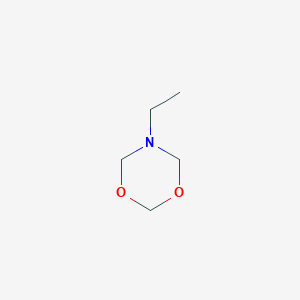
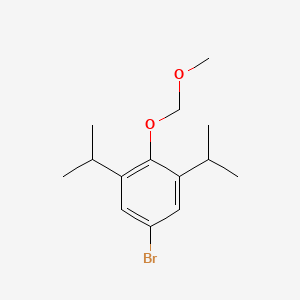
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
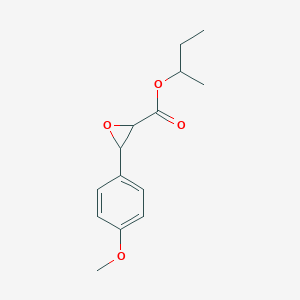
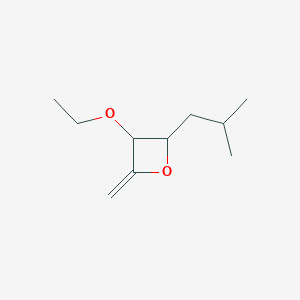
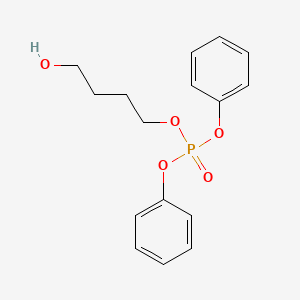
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
